molecular formula C11H14N2O B13160687 5-(4-Methylphenyl)piperazin-2-one

5-(4-Methylphenyl)piperazin-2-one

Cat. No.: B13160687
M. Wt: 190.24 g/mol
InChI Key: VXDSMQBGOCYBOG-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)piperazin-2-one: is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound features a piperazine ring substituted with a 4-methylphenyl group at the 5-position and a carbonyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 5-(4-Methylphenyl)piperazin-2-one typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are employed.

Major Products Formed:

    Oxidation: 4-Methylbenzoic acid, 4-Methylbenzyl alcohol.

    Reduction: 5-(4-Methylphenyl)piperazin-2-ol.

    Substitution: 4-Nitro-5-(4-methylphenyl)piperazin-2-one, 4-Halo-5-(4-methylphenyl)piperazin-2-one.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)piperazin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with various molecular targets such as receptors, enzymes, or ion channels. The piperazine ring is known to modulate pharmacokinetic properties, enhancing the bioavailability and efficacy of drugs .

Comparison with Similar Compounds

    4-Methylphenylpiperazine: Similar structure but lacks the carbonyl group at the 2-position.

    4-Methoxyphenylpiperazine: Contains a methoxy group instead of a methyl group on the phenyl ring.

    4-Bromophenylpiperazine: Substituted with a bromine atom on the phenyl ring.

Uniqueness: 5-(4-Methylphenyl)piperazin-2-one is unique due to the presence of both the 4-methylphenyl group and the carbonyl group at the 2-position. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

5-(4-methylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-2-4-9(5-3-8)10-6-13-11(14)7-12-10/h2-5,10,12H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDSMQBGOCYBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CNC(=O)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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